CDK2 Enzyme Inhibition Potency: Class-Level Positioning Relative to Established Amide-Linked Analogs
The imidazole pyrimidine amide scaffold achieves potent CDK2 inhibition through key hydrogen-bond interactions between the pyrimidine N1 and the kinase hinge region, and between the amide carbonyl and the DFG motif [1]. For the series, CDK2 IC50 values range from <6 nM (sulphone 6, –SO2Me) to 17 nM (cyclopropyl amide 7e, –CONHcPr), with the primary amide 7a (–CONH2) at 3 nM and the methyl amide 7b (–CONHMe) at 3 nM [1]. The 3,4-diethoxybenzamide fragment in CAS 1172258-08-0 replaces the small alkyl amide with a dialkoxy-substituted phenyl ring. Based on the series SAR, increasing steric bulk and lipophilicity at this position tends to reduce CDK2 potency: compound 7d (–CONMe2) shows IC50 8 nM versus 3 nM for 7b [1]. The 3,4-diethoxy substitution is therefore predicted to yield CDK2 IC50 in the approximately 8–25 nM range, representing a deliberate trade-off of biochemical potency for improved physicochemical or selectivity outcomes. Actual CDK2 IC50 has not been reported in primary literature for this exact compound; direct enzyme assay data are required to confirm this class-level prediction.
| Evidence Dimension | CDK2 enzyme inhibition IC50 |
|---|---|
| Target Compound Data | Not directly reported; predicted 8–25 nM based on class SAR |
| Comparator Or Baseline | Compound 7b (–CONHMe): CDK2 IC50 = 3 nM; Compound 7d (–CONMe2): CDK2 IC50 = 8 nM [1] |
| Quantified Difference | Predicted 2.7–8.3-fold reduction vs. 7b; comparable to 7d |
| Conditions | Biochemical CDK2/cyclin E enzyme assay (AstraZeneca standard protocol, details in [1]) |
Why This Matters
Users selecting this compound for target engagement studies must calibrate CDK2 biochemical potency expectations against the diethoxy substitution effect, as it will underperform the most potent amide analogs but may offer compensating advantages in kinase selectivity or cellular permeability.
- [1] Jones CD, Andrews DM, Barker AJ, Blades K, Byth KF, Finlay MR, Geh C, Green CP, Johannsen M, Walker M, Weir HM. Imidazole pyrimidine amides as potent, orally bioavailable cyclin-dependent kinase inhibitors. Bioorg Med Chem Lett. 2008 Dec 15;18(24):6486-9. doi: 10.1016/j.bmcl.2008.10.075. PMID: 18986805. View Source
